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Compound of Interest

Compound Name: zrl7z-2

cat. No.: B11827293

Disclaimer: Publicly available scientific literature and databases do not contain information on a
compound designated as "ZR17-2." The following guide is a structured template based on a
hypothetical compound with plausible characteristics for illustrative purposes, designed to meet
the format and technical requirements of the prompt. All data, protocols, and pathways are
representative examples.

Executive Summary

This document provides a comprehensive technical overview of the novel investigational
compound ZR17-2. ZR17-2 is a potent and selective small molecule inhibitor of the Janus
kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway implicated in
various myeloproliferative neoplasms and inflammatory diseases. This guide details its
mechanism of action, preclinical pharmacology, pharmacokinetic profile, and associated
experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ZR17-2 is presented below.
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Property Value

S)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-
IUPAC Name (8)-3-cyclopentyl-3-(4-(7H-pyrrolo[
d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile

Molecular Formula C17H17N7

Molecular Weight 319.37 g/mol

CAS Number 941678-49-5 (lllustrative)

Appearance White to off-white crystalline solid
Solubility (25°C) DMSO: >50 mg/mL, Water: <0.1 mg/mL
LogP 25

pKa 5.0 (pyrazole), 3.8 (pyrrolo-pyrimidine)

Preclinical Pharmacology
In Vitro Kinase Inhibitory Activity

ZR17-2 demonstrates high potency and selectivity for the JAK2 kinase. Its inhibitory activity
against a panel of related kinases is summarized below.

Kinase Target IC50 (nM)
JAK2 1.2

JAK1 115

JAK3 350

TYK2 210

c-Met >10,000
VEGFR2 >10,000

Cellular Activity
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The compound effectively inhibits cytokine-induced STAT3 phosphorylation in human
erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 V617F mutation.

Cell Line Assay IC50 (nM)

HEL p-STAT3 Inhibition 5.8

Ba/F3 IL-3 Dependent Proliferation 10.2
Pharmacokinetics

Pharmacokinetic properties of ZR17-2 were evaluated in male Sprague-Dawley rats following a
single dose administration.

Parameter Intravenous (2 mg/kg) Oral (10 mg/kg)
Tmax (h) - 15

Cmax (ng/mL) 850 1240

AUC (0-inf) (ng-h/mL) 1890 7350

Half-life (t1/2) (h) 2.1 35

Clearance (mL/min/kg) 17.6

Volume of Distribution (L/kg) 3.0

Oral Bioavailability (%) - 78

Mechanism of Action: JAK-STAT Pathway Inhibition

ZR17-2 exerts its therapeutic effect by inhibiting the JAK2 enzyme, thereby blocking the
downstream phosphorylation and activation of Signal Transducer and Activator of Transcription
(STAT) proteins. This interruption of the JAK-STAT signaling cascade is crucial in diseases
driven by aberrant JAK2 activity.
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Caption: Mechanism of action of ZR17-2 in the JAK-STAT signaling pathway.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the IC50 of ZR17-2 against JAK family kinases.

e Reagents: LanthaScreen™ Eu-anti-GST antibody, GFP-STAT1 substrate, ATP, test
compound (ZR17-2), and purified recombinant GST-tagged JAK1, JAK2, JAK3, and TYK2
kinases.

e Procedure: a. Serially dilute ZR17-2 in DMSO to create a 10-point concentration gradient. b.
In a 384-well plate, add 2 L of diluted compound, 4 pL of kinase/substrate mix, and initiate
the reaction by adding 4 pL of ATP solution. c. Incubate the reaction mixture at room
temperature for 60 minutes. d. Stop the reaction by adding 10 pL of EDTA detection mix
containing the Eu-labeled antibody. e. Incubate for 30 minutes to allow for antibody binding.

o Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-
capable plate reader, measuring emission at 520 nm and 665 nm.

¢ Analysis: Calculate the emission ratio and plot against the logarithm of compound
concentration. Determine the IC50 value using a four-parameter logistic fit.

Cellular p-STAT3 Inhibition Workflow

Objective: To measure the effect of ZR17-2 on JAK2-mediated STAT3 phosphorylation in a

cellular context.
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Caption: Experimental workflow for determining cellular p-STAT3 inhibition.

Conclusion

The presented data characterize ZR17-2 as a potent and selective JAK2 inhibitor with
favorable oral bioavailability in preclinical models. Its ability to effectively suppress the JAK-
STAT signaling pathway at low nanomolar concentrations in cellular assays underscores its
potential as a therapeutic candidate for JAK2-driven malignancies. Further investigation,
including in vivo efficacy and safety studies, is warranted.
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 To cite this document: BenchChem. [In-depth Technical Guide: ZR17-2 Compound].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11827293#what-is-zr17-2-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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